molecular formula C18H18N4OS B2778994 N-(2-ethylphenyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide CAS No. 1226445-10-8

N-(2-ethylphenyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide

Cat. No. B2778994
CAS RN: 1226445-10-8
M. Wt: 338.43
InChI Key: CSOGCNNXYMAZIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethylphenyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide, also known as EPTA, is a chemical compound with potential applications in scientific research. EPTA belongs to the class of thiazole-based compounds and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide is not fully understood. However, studies have suggested that this compound may inhibit the activity of enzymes involved in cancer cell growth and inflammation. This compound may also induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can reduce the expression of genes involved in cancer cell growth and inflammation. This compound can also inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE5), which are involved in inflammation and cancer cell growth.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-ethylphenyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide in lab experiments is its potential as a therapeutic agent for cancer and inflammatory diseases. This compound is also relatively easy to synthesize and can be obtained in high yields. However, one limitation of using this compound in lab experiments is the lack of information about its toxicity and pharmacokinetics.

Future Directions

There are several future directions for research on N-(2-ethylphenyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide. One direction is to investigate the toxicity and pharmacokinetics of this compound to determine its safety and efficacy as a therapeutic agent. Another direction is to explore the potential of this compound in combination with other drugs for cancer and inflammatory diseases. Additionally, further research is needed to understand the mechanism of action of this compound and its effects on different cell types.
In conclusion, this compound is a thiazole-based compound with potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to inhibit the growth of cancer cells and reduce inflammation. Although there is still much to learn about this compound, its potential as a therapeutic agent for cancer and inflammatory diseases makes it an interesting compound for further research.

Synthesis Methods

N-(2-ethylphenyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide can be synthesized using different methods, including the reaction of 2-aminopyridine with 4-bromo-2-ethylacetophenone in the presence of potassium carbonate in dimethylformamide. The reaction mixture is then heated to reflux for several hours, and the resulting product is purified by column chromatography to obtain this compound.

Scientific Research Applications

N-(2-ethylphenyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide has potential applications in scientific research, particularly in the field of medicinal chemistry. Studies have shown that this compound can inhibit the growth of cancer cells, including breast cancer, lung cancer, and prostate cancer cells. This compound has also been shown to have anti-inflammatory properties and can reduce the production of inflammatory cytokines.

properties

IUPAC Name

N-(2-ethylphenyl)-2-[2-(pyridin-2-ylamino)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c1-2-13-7-3-4-8-15(13)21-17(23)11-14-12-24-18(20-14)22-16-9-5-6-10-19-16/h3-10,12H,2,11H2,1H3,(H,21,23)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSOGCNNXYMAZIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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